L-Isoleucyl-L-aspartic acid

Description

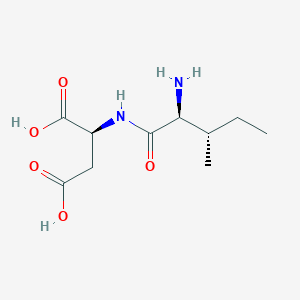

Structure

3D Structure

Properties

CAS No. |

54532-76-2 |

|---|---|

Molecular Formula |

C10H18N2O5 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C10H18N2O5/c1-3-5(2)8(11)9(15)12-6(10(16)17)4-7(13)14/h5-6,8H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t5-,6-,8-/m0/s1 |

InChI Key |

WKXVAXOSIPTXEC-HAFWLYHUSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)N |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of L Isoleucyl L Aspartic Acid and Its Constituent Amino Acids

Biosynthesis of L-Isoleucine

L-isoleucine is an essential α-amino acid, meaning it cannot be synthesized by humans and must be obtained through diet. uzh.ch However, in plants and microorganisms, a complex and highly regulated metabolic pathway is responsible for its de novo synthesis. uzh.chresearchgate.net

Enzymatic Pathways Leading to L-Isoleucine Formation

The biosynthesis of L-isoleucine is a multi-step process that begins with the amino acid L-threonine and shares several enzymes with the biosynthetic pathway of valine. nih.gov This pathway is primarily located within the plastids of plant cells.

The key enzymatic steps are as follows:

Threonine Deamination: The pathway initiates with the enzyme threonine deaminase (also known as threonine dehydratase), which catalyzes the conversion of L-threonine into α-ketobutyrate and ammonia. wikipedia.org This is the committed step in isoleucine biosynthesis.

Condensation: Acetohydroxyacid synthase (AHAS) , also called acetolactate synthase, then catalyzes the condensation of α-ketobutyrate with a molecule of pyruvate to form α-aceto-α-hydroxybutyrate. uzh.ch

Isomeroreduction: The subsequent step involves the enzyme acetohydroxy acid isomeroreductase , which simultaneously reduces and rearranges α-aceto-α-hydroxybutyrate to yield α,β-dihydroxy-β-methylvalerate. uzh.ch

Dehydration: Dihydroxyacid dehydratase then removes a molecule of water from α,β-dihydroxy-β-methylvalerate to produce α-keto-β-methylvalerate. uzh.ch

Transamination: In the final step, a branched-chain amino acid aminotransferase (also known as valine aminotransferase) transfers an amino group from a donor molecule, such as glutamate, to α-keto-β-methylvalerate, yielding the final product, L-isoleucine. uzh.chwikipedia.org

| Step | Substrate | Enzyme | Product |

| 1 | L-Threonine | Threonine Deaminase | α-Ketobutyrate |

| 2 | α-Ketobutyrate + Pyruvate | Acetohydroxyacid Synthase (AHAS) | α-Aceto-α-hydroxybutyrate |

| 3 | α-Aceto-α-hydroxybutyrate | Acetohydroxy Acid Isomeroreductase | α,β-Dihydroxy-β-methylvalerate |

| 4 | α,β-Dihydroxy-β-methylvalerate | Dihydroxyacid Dehydratase | α-Keto-β-methylvalerate |

| 5 | α-Keto-β-methylvalerate | Branched-Chain Amino Acid Aminotransferase | L-Isoleucine |

Regulatory Mechanisms in L-Isoleucine Anabolism

The biosynthesis of L-isoleucine is tightly regulated to prevent its over-accumulation and to conserve cellular resources. The primary mechanism of regulation is feedback inhibition , a form of allosteric control where the end product of the pathway inhibits the activity of an early enzyme.

Threonine Deaminase Regulation: The key regulatory enzyme is threonine deaminase, the first enzyme in the pathway. nih.govnih.gov L-isoleucine acts as a non-competitive inhibitor of threonine deaminase, binding to an allosteric site on the enzyme, distinct from the active site. libretexts.org This binding induces a conformational change that reduces the enzyme's affinity for its substrate, L-threonine, thereby slowing down the entire pathway when isoleucine levels are high. libretexts.orgmasterorganicchemistry.com

Valine and Leucine Influence: The regulation is further nuanced by the interplay with other branched-chain amino acids. L-valine can act as an allosteric activator, counteracting the inhibitory effect of isoleucine. nih.govnih.gov Conversely, both L-valine and L-leucine can inhibit the activity of acetohydroxyacid synthase (AHAS), the second enzyme in the pathway, adding another layer of control. nih.gov

Biosynthesis of L-Aspartic Acid

L-aspartic acid is a non-essential amino acid in humans, meaning it can be readily synthesized from intermediates of central metabolic pathways. wikipedia.org Its biosynthesis is a relatively straightforward process, primarily involving the amination of oxaloacetate.

Key Precursors and Enzymatic Conversions (e.g., from Oxaloacetate or Fumarate)

From Oxaloacetate: The most common route for L-aspartic acid synthesis in many organisms, including humans, is the transamination of oxaloacetate, an intermediate of the citric acid cycle. wikipedia.orglibretexts.org

Enzymatic Conversion: The reaction is catalyzed by the enzyme aspartate aminotransferase (also known as glutamic-oxaloacetic transaminase). This enzyme facilitates the transfer of an amino group from a donor amino acid, most commonly L-glutamate, to oxaloacetate. The products of this reversible reaction are L-aspartic acid and α-ketoglutarate. libretexts.orgmdpi.com

From Fumarate (B1241708): In industrial biotechnology, a highly efficient method for L-aspartic acid production involves the direct amination of fumarate. nih.govmasterorganicchemistry.com

Enzymatic Conversion: This single-step reaction is catalyzed by the enzyme L-aspartate ammonia-lyase , commonly known as aspartase. nih.govmasterorganicchemistry.com The enzyme adds ammonia directly across the double bond of fumaric acid to produce L-aspartic acid. nih.govmasterorganicchemistry.com This method is favored for its high specificity and yield. masterorganicchemistry.com

Microbial Fermentation Strategies for L-Aspartic Acid Production

Microbial fermentation is the cornerstone of industrial L-aspartic acid production, offering a cost-effective and stereospecific manufacturing process. nih.govyoutube.com Genetically engineered strains of bacteria are often employed to maximize yield and efficiency.

Key Microorganisms: The most extensively used microorganisms for this purpose are Escherichia coli and Corynebacterium glutamicum. nih.govyoutube.com Other bacteria such as various species of Pseudomonas, Bacillus, and Proteus have also been identified as producers of aspartic acid. nih.govwikipedia.org

Fermentation from Fumarate: The predominant industrial method utilizes fumaric acid as the primary substrate. nih.gov Bacterial cells with high aspartase activity are immobilized and used in bioreactors. nih.gov Fumaric acid and a source of ammonia are supplied to the medium, and the immobilized cells efficiently convert these precursors into L-aspartic acid. nih.govnih.gov This process can achieve very high conversion yields, often exceeding 95%. nih.gov

Fermentation from Sugars: While fumarate-based production is efficient, there is significant research into producing L-aspartic acid directly from less expensive fermentable sugars like glucose. nih.gov This involves metabolically engineering bacteria to channel carbon flux from glycolysis towards the citric acid cycle intermediate, oxaloacetate, and then to L-aspartate. nih.govwikipedia.org Although theoretically more cost-effective, achieving high yields from glucose is challenging due to the central role of oxaloacetate in multiple metabolic pathways. nih.gov Recent metabolic engineering efforts in E. coli have shown promise, achieving significant titers of L-aspartate directly from glucose. nih.govwikipedia.org

| Production Strategy | Key Precursor(s) | Primary Enzyme | Key Microorganisms |

| Transamination | Oxaloacetate, L-Glutamate | Aspartate Aminotransferase | Common in most organisms |

| Direct Amination | Fumaric Acid, Ammonia | L-Aspartate Ammonia-Lyase (Aspartase) | E. coli, C. glutamicum |

| Fermentation from Sugars | Glucose | Multiple (Glycolysis, TCA Cycle, Aspartate Aminotransferase) | E. coli, C. glutamicum |

Formation Mechanisms of L-Isoleucyl-L-aspartic acid

The formation of this compound involves the creation of a peptide bond between the carboxyl group of L-isoleucine and the amino group of L-aspartic acid. nih.gov While specific biosynthetic pathways dedicated solely to this dipeptide are not prominently documented in literature, its formation can be understood through the general principles of peptide synthesis.

Chemical Synthesis: In a laboratory or industrial setting, dipeptides like this compound are synthesized through controlled chemical reactions. This process typically requires the use of protecting groups to prevent unwanted side reactions. masterorganicchemistry.comwikipedia.org The amino group of L-isoleucine and the carboxyl groups (both the α-carboxyl and the side-chain carboxyl) of L-aspartic acid are temporarily blocked. youtube.com The unprotected carboxyl group of L-isoleucine is then activated using a coupling agent, allowing it to react specifically with the unprotected amino group of L-aspartic acid to form the desired peptide bond. masterorganicchemistry.com

Enzymatic Synthesis (Non-Ribosomal Peptide Synthesis): In nature, many small peptides, especially those with unusual structures or non-proteinogenic amino acids, are synthesized by large, multi-enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs) . uzh.chwikipedia.org These enzymes function as an assembly line, independent of messenger RNA and ribosomes. wikipedia.org

An NRPS complex is organized into modules, with each module responsible for recognizing, activating, and adding a specific amino acid to the growing peptide chain. uzh.chwikipedia.org The process involves:

Adenylation (A) domain: Selects and activates a specific amino acid (like L-isoleucine or L-aspartic acid) using ATP. uzh.ch

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated amino acid is covalently attached to this domain via a phosphopantetheinyl arm. uzh.ch

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on one module and the growing peptide chain on the adjacent module. uzh.ch

It is plausible that a dipeptide like this compound could be synthesized in certain microorganisms via an NRPS mechanism, where one module incorporates L-isoleucine and the subsequent module incorporates L-aspartic acid.

Catabolic Pathways and Enzymatic Degradation of this compound

The breakdown of this compound is a critical process for recycling amino acids and providing intermediates for other metabolic pathways. This process begins with the enzymatic cleavage of the peptide bond, followed by the individual catabolism of L-isoleucine and L-aspartic acid.

Hydrolysis of Dipeptide Bonds by Peptidases

The initial step in the catabolism of this compound is the hydrolysis of the peptide bond linking the L-isoleucine and L-aspartic acid residues. This reaction is catalyzed by enzymes known as peptidases, or proteases. biotopics.co.uk The process involves the addition of a water molecule across the peptide bond, which results in the release of the two individual amino acids. biotopics.co.uk

This enzymatic degradation can be a stepwise removal of amino acid residues or a direct cleavage of the dipeptide. mdpi.com While acid hydrolysis can also break peptide bonds, enzymatic hydrolysis is the primary mechanism in biological systems and can be highly specific. biotopics.co.ukkhanacademy.org Aminopeptidases are a class of peptidases that can hydrolyze dipeptides. nih.gov

The general reaction for the hydrolysis of this compound is as follows:

This compound + H₂O → L-Isoleucine + L-aspartic acid

Downstream Metabolism of Constituent Amino Acids

Following hydrolysis, L-isoleucine and L-aspartic acid enter their respective catabolic pathways.

L-Isoleucine Catabolism:

L-isoleucine is both a glucogenic and a ketogenic amino acid, meaning its breakdown can lead to the formation of both glucose precursors and ketone bodies. wikipedia.org The catabolic pathway of L-isoleucine, along with other branched-chain amino acids (BCAAs), involves a common set of initial reactions before the pathways diverge. qiagen.comyoutube.com

The key steps in L-isoleucine catabolism are:

Transamination: The first step is the removal of the amino group by a branched-chain amino acid aminotransferase (BCAT), converting L-isoleucine to its corresponding α-keto acid, α-keto-β-methylvalerate. qiagen.com

Oxidative Decarboxylation: The α-keto acid then undergoes oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex. youtube.com

β-Oxidation: A series of reactions similar to fatty acid β-oxidation follows, ultimately yielding acetyl-CoA and propionyl-CoA. nih.gov

Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle, and can thus be used for gluconeogenesis. Acetyl-CoA can enter the citric acid cycle or be used for the synthesis of ketone bodies. wikipedia.org

L-Aspartic Acid Catabolism:

L-aspartic acid is a non-essential amino acid that plays a central role in metabolism. mdpi.com Its catabolism is relatively straightforward:

Transamination: L-aspartic acid can be readily converted to oxaloacetate through a transamination reaction catalyzed by aspartate aminotransferase. This reaction is a key link between amino acid and carbohydrate metabolism. wikipedia.org

Entry into Central Metabolism: Oxaloacetate is a crucial intermediate in the citric acid cycle and a primary substrate for gluconeogenesis, the synthesis of glucose. thinkdochemicals.com L-aspartic acid also serves as a precursor for the biosynthesis of other amino acids and nucleotides. nih.gov

The metabolic flexibility of L-aspartic acid allows it to be a significant contributor to energy production and the synthesis of a wide range of essential biomolecules. mdpi.com

Interactive Data Table: Catabolic Fates of L-Isoleucine and L-Aspartic Acid

| Constituent Amino Acid | Key Catabolic Intermediates | Metabolic Fate |

| L-Isoleucine | Acetyl-CoA | Enters Citric Acid Cycle or Ketone Body Synthesis |

| Propionyl-CoA | Converted to Succinyl-CoA (Citric Acid Cycle Intermediate), Gluconeogenesis | |

| L-Aspartic Acid | Oxaloacetate | Enters Citric Acid Cycle, Gluconeogenesis, Precursor for other biomolecules |

Biological Functions and Molecular Mechanisms of L Isoleucyl L Aspartic Acid

Role as a Fundamental Building Block in Larger Peptides and Proteins

L-isoleucine is a branched-chain amino acid (BCAA) with a hydrophobic side chain, while L-aspartic acid has an acidic side chain that is negatively charged at physiological pH. wikipedia.orgwikipedia.org This combination of a bulky, non-polar residue next to a charged, polar residue can have significant implications for protein architecture:

Protein Folding and Stability: The hydrophobic nature of the isoleucine side chain tends to drive it towards the interior of a protein to avoid contact with the aqueous cellular environment, a key factor in the hydrophobic effect that governs protein folding. Conversely, the negatively charged aspartic acid residue is hydrophilic and often found on the protein surface, where it can interact with water and other polar molecules. wikipedia.org The side chain of aspartate can also form hydrogen bonds to stabilize structures like asx turns, which are frequently located at the beginning of alpha-helices. wikipedia.org

Functional Sites: The acidic carboxyl group of the aspartate residue can be critically important in the active sites of enzymes, where it can act as a general acid or base in catalysis or chelate metal ions. cambridgemedchemconsulting.com The juxtaposition with a hydrophobic isoleucine residue can help create a specific microenvironment within an active site or a binding pocket for substrates or other proteins.

Table 1: Properties of Constituent Amino Acids

| Amino Acid | Type | Key Side Chain Property | Typical Location in Proteins |

|---|---|---|---|

| L-Isoleucine | Essential, Branched-Chain (BCAA) | Hydrophobic, non-polar | Protein interior |

| L-Aspartic Acid | Non-Essential, Acidic | Hydrophilic, negatively charged (Aspartate) | Protein surface, active sites |

Involvement in Core Metabolic Networks

The constituent amino acids of L-Isoleucyl-L-aspartic acid are deeply embedded in central metabolic pathways, linking amino acid metabolism with carbohydrate and energy metabolism.

L-aspartate is a pivotal metabolite synthesized in the body, typically through the transamination of the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate. wikipedia.orgwikipedia.org It serves as the direct precursor for a family of other amino acids. In plants and microorganisms, this "aspartate family" includes four essential amino acids for humans: lysine, threonine, methionine, and isoleucine itself. wikipedia.orgresearchgate.netyoutube.com The biosynthesis of these amino acids is a multi-step, branched pathway that begins with the phosphorylation of aspartate by the enzyme aspartate kinase. nih.govembopress.orgmdpi.com

Beyond its role as a precursor to other amino acids, aspartate is a key player in several other core metabolic processes:

Urea (B33335) Cycle: Aspartate donates a nitrogen atom for the synthesis of argininosuccinate, a crucial step in the urea cycle for the detoxification of ammonia. wikipedia.orgsmpdb.ca

Gluconeogenesis: The carbon skeleton of aspartate can be converted back to oxaloacetate, which is an important intermediate in gluconeogenesis, the pathway for synthesizing glucose from non-carbohydrate precursors. wikipedia.orgreactome.org

Nucleotide Synthesis: Aspartate is a building block for both purine (B94841) and pyrimidine (B1678525) bases, which are essential components of DNA and RNA. wikipedia.orgnih.gov

Malate-Aspartate Shuttle: This shuttle transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation, with aspartate being a key carrier molecule in this process. wikipedia.orgmdpi.comsmpdb.ca

The metabolism of both aspartate and isoleucine has a significant influence on the flow of metabolites (flux) through interconnected biochemical pathways. The aspartate-derived amino acid pathway is a classic example of a branched pathway where flux distribution is tightly regulated to meet cellular demands for its end products (lysine, threonine, methionine, and isoleucine). embopress.org This regulation occurs through allosteric feedback inhibition, where the final amino acid products inhibit the activity of early enzymes in the pathway, such as aspartate kinase. embopress.orgmdpi.com This ensures that the cell does not overproduce these amino acids and efficiently partitions the initial aspartate pool.

Table 2: Metabolic Roles of L-Aspartate and L-Isoleucine

| Compound | Key Metabolic Pathways | Function/Role |

|---|---|---|

| L-Aspartate | Aspartate Family Amino Acid Synthesis | Precursor for Lysine, Threonine, Methionine, Isoleucine. wikipedia.orgresearchgate.net |

| Urea Cycle | Nitrogen donor. wikipedia.org | |

| Gluconeogenesis | Precursor to oxaloacetate. wikipedia.org | |

| Nucleotide Synthesis | Building block for purines and pyrimidines. nih.gov | |

| Malate-Aspartate Shuttle | Transport of reducing equivalents. mdpi.com | |

| L-Isoleucine | BCAA Catabolism | Produces Acetyl-CoA and Succinyl-CoA. wikipedia.orgyoutube.com |

| mTOR Signaling | Regulation of protein synthesis and cell growth. nih.gov |

Molecular Interactions with Enzymes and Cellular Components

The this compound dipeptide, or its constituent parts, interacts with a variety of enzymes that are central to protein synthesis and regulation.

Aminoacyl-tRNA synthetases are essential enzymes that ensure the fidelity of protein synthesis. They catalyze the attachment of a specific amino acid to its corresponding tRNA molecule. wikipedia.org Isoleucyl-tRNA synthetase (IleRS) is responsible for charging tRNAIle with L-isoleucine in a two-step reaction that requires ATP. wikipedia.org

The primary substrate for IleRS is free L-isoleucine. wikipedia.org The enzyme's active site is highly specific for isoleucine's structure. However, due to the structural similarity between isoleucine and valine (differing by only one methylene (B1212753) group), IleRS can mistakenly activate valine. To prevent this error from being incorporated into proteins, IleRS possesses a separate "editing" or "proofreading" active site. ebi.ac.ukaars.online If valine is incorrectly attached to tRNAIle, the enzyme rapidly hydrolyzes this bond, ensuring high fidelity. ebi.ac.uk While the dipeptide this compound would not be a substrate for the charging reaction, its L-isoleucine component is the cognate substrate. Research has also shown that under specific conditions, some aminoacyl-tRNA synthetases can catalyze the formation of dipeptides, suggesting complex interactions beyond the canonical charging reaction. nih.gov

Proteolytic enzymes, or proteases, are crucial for protein degradation and regulation. They are classified based on their catalytic mechanism, with aspartic proteases being one major family. cambridgemedchemconsulting.comwikipedia.org These enzymes, which include important drug targets like HIV protease and renin, use two aspartate residues in their active site to catalyze the cleavage of peptide bonds. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

Research into protease inhibitors often involves the design of peptide-like molecules (peptidomimetics) that can bind to the active site of a protease but are resistant to cleavage. researchgate.net These inhibitors frequently mimic the transition state of the reaction. Given that this compound is a dipeptide, it could theoretically act as a substrate for certain peptidases. Conversely, dipeptides and their derivatives are often explored as foundational structures for developing more potent and specific protease inhibitors. nih.gov The presence of an aspartic acid residue could direct such a molecule to the active site of certain proteases, and the isoleucine residue could provide hydrophobic interactions within the enzyme's substrate-binding pockets. For example, the naturally occurring hexapeptide pepstatin, a potent inhibitor of most aspartic proteases, demonstrates the principle of using peptide structures to block these enzymes. cambridgemedchemconsulting.comwikipedia.org

Contribution to Peptide and Protein Structural Organization

The dipeptide this compound, a molecule formed from the formal condensation of the carboxy group of L-isoleucine with the amino group of L-aspartic acid, plays a role in the structural organization of peptides and proteins. nih.gov Its influence stems from the individual characteristics of its constituent amino acids, which dictate conformational preferences and potential interactions with metal ions and cofactors.

Conformational Preferences within Peptides

The presence of the L-aspartic acid residue in the this compound dipeptide has a significant impact on the local conformation of a peptide chain. Research on peptides containing aspartic acid indicates a high intrinsic preference for turn-forming conformations. drexel.edu This tendency can be a crucial factor in the initial stages of protein folding, as regions rich in aspartic acid may act as nucleation sites for the folding process. drexel.edu

| Conformational Influence of Aspartic Acid Residues in Peptides | Observation | Reference |

| Intrinsic Preference | High propensity for turn-forming structures. | drexel.edu |

| Peptide Bond Conformation | Typically adopts a trans configuration in related dipeptides. | nih.gov |

| Isomer Influence (Isoaspartic Acid) | Induces a more compact peptide structure. | nih.gov |

| Isomer Influence (D-Aspartic Acid) | Increases the conformational size of the peptide. | nih.gov |

Metal Ion Binding and Cofactor Interactions in Peptides

The L-aspartic acid residue within this compound provides a primary site for metal ion binding. The carboxyl group of the aspartic acid side chain, along with the amine group, can participate in the coordination of metal ions. scirp.orgresearchgate.net This interaction can lead to the formation of chelate complexes, where the metal ion is bound at multiple points. researchgate.net The stability of these complexes is largely determined by the affinity of the metal ion for the amine group. scirp.orgscirp.org

Studies on L-aspartic acid have demonstrated its ability to form complexes with various divalent metal ions. This binding capability is important in biological systems, as metal ions are crucial for the function of many enzymes and proteins. scirp.org While specific studies on the metal binding properties of the this compound dipeptide are not prevalent, the behavior of the L-aspartic acid component suggests that this dipeptide could participate in sequestering or transporting metal ions. The isoleucine residue, being non-polar, is less likely to be directly involved in metal ion coordination.

There is currently a lack of specific research detailing the direct interactions of this compound with cofactors. However, the ability of the aspartic acid residue to bind metal ions, which can themselves be cofactors or part of larger cofactor structures, suggests an indirect role in cofactor-related functions within a larger peptide or protein context.

| Metal Ion Binding Properties of L-Aspartic Acid | Details | Reference |

| Binding Sites | Carboxyl groups and the amine group. | scirp.orgresearchgate.net |

| Complex Formation | Capable of forming macrochelates with certain metal ions. | scirp.orgscirp.org |

| Biological Significance | Important for the function of metalloenzymes and metal ion transport. | scirp.org |

Synthetic Methodologies for L Isoleucyl L Aspartic Acid in Laboratory Research

Chemical Synthesis Approaches for Dipeptides

Chemical synthesis is a foundational method for producing peptides. creative-peptides.com It allows for the incorporation of non-natural amino acids and modifications to the peptide backbone. creative-peptides.com The primary challenge in chemically synthesizing L-Isoleucyl-L-aspartic acid is to selectively form the peptide bond between the carboxyl group of L-isoleucine and the amino group of L-aspartic acid, while preventing unwanted side reactions at the reactive side chains. masterorganicchemistry.comnih.gov This is accomplished through the strategic use of protecting groups and activating reagents in either solid-phase or solution-phase formats. masterorganicchemistry.comcreative-peptides.com

To ensure the specific formation of the desired peptide bond, the reactive functional groups of the amino acids that are not participating in the bond formation must be temporarily blocked. nih.govcreative-peptides.com This is the fundamental principle of using protecting groups. masterorganicchemistry.com In the synthesis of this compound, this involves protecting the α-amino group of L-isoleucine and the side-chain carboxyl group of L-aspartic acid. creative-peptides.combiosynth.com

Solid-Phase Peptide Synthesis (SPPS): Developed by R.B. Merrifield, SPPS involves anchoring the C-terminal amino acid (L-aspartic acid in this case) to an insoluble polymer resin. nih.govpeptide.comluxembourg-bio.com The peptide chain is then elongated in a stepwise manner by adding the subsequent amino acid (L-isoleucine). peptide.com A key advantage of SPPS is that excess reagents and byproducts can be easily removed by washing and filtration, which simplifies the purification process. nih.govluxembourg-bio.com

Solution-Phase Peptide Synthesis (LPPS): In this classical approach, the protected amino acids are reacted together in a suitable solvent. creative-peptides.com While it can be more time-consuming for longer peptides, LPPS is advantageous for the synthesis of short peptides like dipeptides or for large-scale production where the intermediates can be purified at each step. creative-peptides.comamericanpeptidesociety.org

| Functional Group | Protecting Group | Abbreviation | Deprotection Condition | Typical Strategy |

| α-Amino Group (Isoleucine) | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Fmoc/tBu |

| α-Amino Group (Isoleucine) | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Boc/Bn |

| Side-Chain Carboxyl (Aspartic Acid) | tert-Butyl ester | OtBu | Acid (e.g., TFA) | Fmoc/tBu |

| Side-Chain Carboxyl (Aspartic Acid) | Benzyl ester | OBn | Catalytic Hydrogenolysis | Boc/Bn |

| C-Terminal Carboxyl (Aspartic Acid) | Attached to Resin | - | Strong Acid (e.g., TFA) | SPPS |

| C-Terminal Carboxyl (Aspartic Acid) | Methyl or Benzyl ester | OMe, OBn | Mild Hydrolysis | LPPS |

| This table outlines common protecting groups for the synthesis of this compound. |

The formation of the peptide bond itself is not thermodynamically favorable and requires the "activation" of the carboxyl group of the incoming amino acid (L-isoleucine). creative-peptides.com This is achieved using coupling reagents, which convert the carboxyl group into a more reactive intermediate that readily reacts with the amino group of the other amino acid (L-aspartic acid). creative-peptides.compeptide.com

A variety of coupling reagents are available, each with different mechanisms, efficiencies, and potential for side reactions like racemization. peptide.compeptide.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with coupling reagents to suppress racemization and improve reaction rates. creative-peptides.comamericanpeptidesociety.orgpeptide.com

Optimizing reaction conditions is crucial for maximizing yield and purity. creative-peptides.com This involves selecting an appropriate solvent (typically polar aprotic solvents like DMF or NMP), controlling the temperature (often room temperature, but sometimes heating is required for difficult couplings), and using an appropriate molar ratio of reagents. jpt.comamericanpeptidesociety.orgrsc.org In some cases, double or triple coupling steps are employed to ensure the reaction goes to completion. americanpeptidesociety.org

| Coupling Reagent Class | Example Reagent(s) | Abbreviation(s) | Key Characteristics |

| Carbodiimides | Dicyclohexylcarbodiimide, Diisopropylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DCC, DIC, EDC | Widely used and cost-effective; often used with additives like HOBt to minimize racemization. creative-peptides.comamericanpeptidesociety.orgpeptide.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Highly effective, especially for sterically hindered couplings. peptide.com |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU, HATU | Fast reaction rates and low racemization, making them very popular in SPPS. creative-peptides.compeptide.compeptide.com |

| Immonium Salts | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Highly efficient and its byproducts are water-soluble, which is beneficial for purification. acs.org |

| This table presents common classes of coupling reagents used in peptide synthesis. |

Chemo-Enzymatic Synthesis of Dipeptides

Chemo-enzymatic peptide synthesis (CEPS) is a hybrid approach that combines the advantages of chemical synthesis with the high specificity of enzymatic catalysis. nih.govfao.orgqyaobio.com This method often uses chemically synthesized, protected amino acid esters as substrates for an enzyme that catalyzes the formation of the peptide bond. nih.govresearchgate.net

The key benefit of using an enzyme, typically a protease, is its stereoselectivity, which eliminates the risk of racemization that can occur during chemical activation. nih.govresearchgate.net Furthermore, enzymatic reactions are conducted under mild conditions (e.g., neutral pH, aqueous environments), which can be advantageous for sensitive molecules. nih.govqyaobio.com

For the synthesis of this compound, a protease like thermolysin or papain could be employed. researchgate.netresearchgate.net The reaction equilibrium, which normally favors peptide hydrolysis in aqueous solutions, can be shifted towards synthesis by strategies such as:

Using low-water organic solvents or biphasic systems. frontiersin.org

Immobilizing one of the reactants on a solid support. researchgate.netresearchgate.net

Precipitation of the product as it is formed. acsgcipr.org

This approach offers a "green" and highly specific alternative to purely chemical methods. nih.gov

Biocatalytic Strategies for Amino Acid and Peptide Synthesis

Purely biocatalytic strategies utilize enzymes for both the synthesis of the precursor amino acids and the subsequent peptide bond formation. This approach is aligned with the principles of green chemistry, avoiding harsh chemicals and protecting group manipulations. mdpi.com

For this compound synthesis, the process could begin with the biocatalytic production of L-aspartic acid itself. A common industrial method involves the amination of fumarate (B1241708) using the enzyme L-aspartate ammonia-lyase. wikipedia.orgmdpi.com

The subsequent peptide ligation can be achieved using various enzymes:

Proteases: As in the chemo-enzymatic approach, proteases can be used under kinetically or thermodynamically controlled conditions to form the peptide bond. nih.gov The specificity of the protease for the amino acids at the active site is a critical factor for success. frontiersin.org

Engineered Ligases: Modern biotechnology has enabled the development of engineered enzymes, or ligases, specifically designed for efficient peptide bond formation with broader substrate scope and improved stability. acsgcipr.org

Lyases: Certain C-N lyases have been shown to catalyze the addition of amines to fumarate, providing a direct route to N-substituted L-aspartic acids in a highly enantioselective manner. rsc.org

The optimization of reaction parameters such as pH, temperature, and substrate concentrations is crucial for maximizing the yield and efficiency of biocatalytic reactions. nih.gov

Advanced Analytical Techniques in L Isoleucyl L Aspartic Acid Research

Chromatographic Separations

Chromatographic techniques are indispensable for the separation and purification of L-Isoleucyl-L-aspartic acid from complex mixtures, as well as for the assessment of its purity and the resolution of its isomers. High-performance liquid chromatography (HPLC) and hydrophilic interaction liquid chromatography (HILIC) are two powerful and complementary methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Dipeptide Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity determination of dipeptides like this compound. lcms.cznih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed mode where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For a dipeptide containing the relatively hydrophobic isoleucine residue and the polar aspartic acid residue, the retention behavior can be finely tuned by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile, often with additives like trifluoroacetic acid to improve peak shape. sielc.comnih.gov

Purity assessment by HPLC involves detecting and quantifying any impurities, which could include starting materials (L-isoleucine and L-aspartic acid), byproducts from synthesis, or degradation products. researchgate.net A high-purity sample of this compound would exhibit a single major peak in the chromatogram, with any other peaks representing impurities. The area of each peak is proportional to the concentration of the corresponding compound, allowing for precise quantification. lcms.cz For enhanced detection, especially at low concentrations, pre-column or post-column derivatization techniques can be used to introduce a chromophore or fluorophore to the dipeptide. nih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 5% to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Hypothetical Retention Time | 12.5 minutes |

| Hypothetical Purity | >99% |

Hydrophilic Interaction Liquid Chromatography (HILIC) for Isomer Resolution

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase chromatography, particularly well-suited for the separation of polar compounds like this compound. thermofisher.comhalocolumns.com In HILIC, a polar stationary phase is used with a mobile phase that is high in organic solvent content. thermofisher.com This technique is especially valuable for the resolution of isomers, which can be challenging to separate by other methods. nih.govresearchgate.net

For this compound, HILIC can be employed to separate it from its potential isomers, such as D-Isoleucyl-L-aspartic acid, L-Isoleucyl-D-aspartic acid, or L-Isoleucyl-L-isoaspartic acid. nih.govrsc.orgnih.gov The subtle differences in the spatial arrangement of these isomers lead to different interactions with the polar stationary phase, enabling their separation. nih.gov The elution order in HILIC is generally the opposite of that in reversed-phase HPLC, with more polar compounds being more strongly retained. thermofisher.com This complementary selectivity makes HILIC an essential tool in the comprehensive analysis of this compound. helixchrom.com

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is a highly sensitive and specific technique that provides invaluable information about the molecular weight, elemental composition, and structure of this compound. nih.govresearchgate.net It is often coupled with a chromatographic separation method like HPLC or HILIC (LC-MS) to analyze complex mixtures.

Tandem Mass Spectrometry for Peptide Sequencing and Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of peptides. nih.govnih.gov In an MS/MS experiment, the protonated or deprotonated this compound molecule is first selected in the mass spectrometer. It is then subjected to fragmentation, typically through collision-induced dissociation (CID), which breaks the peptide bond and other covalent bonds in a predictable manner. matrixscience.comnih.gov

The resulting fragment ions are then analyzed to reveal the sequence of the dipeptide. The fragmentation of peptides predominantly occurs at the amide bonds, leading to the formation of b- and y-type ions. For this compound, the cleavage of the peptide bond would result in a b1 ion corresponding to the isoleucine residue and a y1 ion corresponding to the aspartic acid residue. matrixscience.com The masses of these fragment ions can be used to confirm the sequence of the dipeptide. researchgate.netbohrium.com

Table 2: Predicted Tandem Mass Spectrometry Fragments for this compound ([M+H]⁺ = 247.13)

| Ion Type | Sequence | Predicted m/z |

|---|---|---|

| b₁ | Ile | 114.09 |

| y₁ | Asp | 134.05 |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. nih.govmdpi.com This technique can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound (C₁₀H₁₈N₂O₅), HRMS can provide an accurate mass measurement that confirms its elemental composition. nih.gov The experimentally measured monoisotopic mass should be very close to the theoretically calculated mass, typically within a few parts per million (ppm). nih.gov This high level of accuracy provides a high degree of confidence in the identification of the compound. nih.govrsc.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈N₂O₅ |

| Theoretical Monoisotopic Mass | 246.1216 Da |

| Hypothetical Measured Mass | 246.1214 Da |

| Mass Accuracy (ppm) | < 1 ppm |

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance for detailed structural insights)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and stereochemistry of molecules in solution. scilit.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to elucidate the structure of this compound. bmrb.iorsc.org

¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in the molecule, as well as their chemical environment. researchgate.nethmdb.cahmdb.ca The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals can be used to assign the different protons in the isoleucine and aspartic acid residues. nih.govresearchgate.net ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. bmrb.io

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between different nuclei. COSY experiments show which protons are coupled to each other, helping to piece together the spin systems of the individual amino acid residues. HSQC experiments correlate protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals. More advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, which can be used to determine the three-dimensional conformation of the dipeptide in solution. ntu.edu.tw Furthermore, NMR is a valuable tool for confirming the stereochemistry of the dipeptide, for instance, by distinguishing between L-isoleucine and its diastereomer, D-allo-isoleucine. rsc.org

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)

| Amino Acid Residue | Proton | Predicted Chemical Shift (ppm) |

|---|---|---|

| Isoleucine | α-H | ~3.9 |

| β-H | ~1.9 | |

| γ-CH₂ | ~1.2, ~1.5 | |

| γ-CH₃ | ~0.9 | |

| δ-CH₃ | ~0.9 | |

| Aspartic Acid | α-H | ~4.5 |

| β-CH₂ | ~2.8, ~2.9 |

Voltametric Electrochemical Sensor Development for Aspartic Acid Detection

The quantitative analysis of this compound can be approached by targeting its constituent amino acids. The aspartic acid moiety, in particular, offers an electroactive target for detection via voltammetric electrochemical sensors. This method provides a promising alternative to traditional analytical techniques, offering advantages such as high sensitivity, rapid response, and simplicity. Research in this area has primarily focused on the development of sensors for free L-aspartic acid, with the findings being directly relevant to the detection of dipeptides containing this residue.

The core principle of this approach involves the modification of a working electrode's surface to enhance its electrocatalytic activity towards the oxidation of aspartic acid. A standard glassy carbon electrode (GCE) is often used as the base, which is then layered with various nanomaterials to improve performance characteristics like sensitivity and the limit of detection.

Research Findings on Modified Electrodes

Recent studies have explored a variety of materials for GCE modification to create sensitive and selective sensors for L-aspartic acid.

One notable development involves the use of a GCE modified with silver-doped zinc oxide (Ag-doped ZnO) nanosheets. nih.govdoaj.orgnih.gov This enzyme-free sensor was fabricated using a wet-chemical method and characterized using techniques such as X-ray diffraction and scanning electron microscopy. nih.gov The application of differential pulse voltammetry (DPV) allowed for the trace detection of L-aspartic acid. The Ag-doped ZnO nanosheets provide a large active surface area, which enhances conductivity and the current response during electrochemical analysis. nih.gov The sensor demonstrated high reproducibility, stability, and a short response time, making it suitable for analyzing biological samples. nih.gov

Another innovative approach utilized a composite of cobalt oxide and zinc oxide (Co₃O₄-ZnO) nanorods, also prepared via a wet precipitation method. mdpi.com This composite material enhances the electro-catalytic oxidation of aspartic acid due to its inherent catalytic and conductive properties. The sensor based on Co₃O₄-ZnO nanorods showed a repeatable, reproducible, and stable current response for aspartic acid and was not significantly affected by other electroactive compounds, indicating good selectivity. mdpi.com The suitability of this sensor for real sample analysis was successfully established. mdpi.com

The electrochemical detection of dipeptides as a class has also been investigated. One method involves the electrolysis of a basic mobile phase containing a biuret (B89757) reagent (Copper(II) and a tartrate salt) to modify a glassy carbon electrode. nih.gov This modified anode can then oxidize dipeptides at low potentials, demonstrating a selectivity for α-dipeptides over individual amino acids. nih.gov While not specific to this compound, this principle could be adapted for its detection.

The performance of these developed sensors is summarized in the tables below, highlighting their analytical capabilities.

Table 1: Performance of Ag-Doped ZnO Nanosheet Sensor for L-Aspartic Acid Detection

| Parameter | Value | Reference |

|---|---|---|

| Detection Method | Differential Pulse Voltammetry (DPV) | nih.gov |

| Electrode | Ag-Doped ZnO Nanosheets/GCE | nih.gov |

| Linear Detection Range | 15.0 - 105.0 µM | nih.gov |

| Limit of Detection (LOD) | 3.5 ± 0.15 µM | nih.gov |

| Sensitivity | 0.2689 µA µM⁻¹ cm⁻² | nih.gov |

Table 2: Performance of Co₃O₄-ZnO Nanorod Sensor for Aspartic Acid Detection

| Parameter | Value | Reference |

|---|---|---|

| Detection Method | Differential Pulse Voltammetry (DPV) | mdpi.com |

| Electrode | Co₃O₄-ZnO Nanorod/GCE | mdpi.com |

| Linear Detection Range | 0.05 - 50 µM | mdpi.com |

| Limit of Detection (LOD) | 0.03 µM | mdpi.com |

These studies collectively demonstrate the feasibility of using voltammetric electrochemical sensors for the sensitive and selective detection of aspartic acid. By targeting the aspartic acid residue, these methods form a strong foundation for the future development of sensors specifically tailored for the direct quantification of this compound in various samples.

Computational and Theoretical Studies on L Isoleucyl L Aspartic Acid

Molecular Modeling and Simulation of Dipeptide Conformations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For L-Isoleucyl-L-aspartic acid, these simulations are crucial for understanding its three-dimensional structure, which is inherently flexible due to several rotatable bonds. The spatial arrangement of its constituent L-isoleucine and L-aspartic acid residues dictates its physical properties and how it interacts with other molecules.

The conformational landscape of a molecule describes the full range of its possible three-dimensional shapes and their corresponding potential energies. For this compound, this landscape is complex due to the rotational freedom around the peptide bond and the side chains of both the isoleucine and aspartic acid residues.

Energy minimization is a computational process used to find a molecule's stable conformations, known as local or global energy minima. Starting from an initial 3D structure, algorithms systematically adjust atomic coordinates to lower the total potential energy, relaxing the molecule into a more stable state. By repeating this process from numerous starting points, a map of the conformational landscape can be generated. This analysis reveals the most probable shapes the dipeptide will adopt. For instance, specific dihedral angles might be favored to allow for the formation of intramolecular hydrogen bonds, which stabilize the structure.

The exploration of this landscape can be achieved through methods like molecular dynamics or enhanced sampling techniques, which simulate the molecule's movement over time, allowing it to overcome energy barriers and sample a wide range of conformations. The results provide an exhaustive catalog of stable structures and the energetic pathways for transitioning between them.

| Conformer ID | Key Dihedral Angles (Φ, Ψ) | Relative Energy (kJ/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| IE-1 | -120°, +130° | 0.0 (Global Minimum) | Hydrogen bond between Asp side chain and peptide backbone |

| IE-2 | -75°, +150° | 5.2 | Extended conformation, minimal steric hindrance |

| IE-3 | -80°, -60° | 12.8 | Turn-like structure |

| IE-4 | +60°, +50° | 18.5 | Less stable, sterically hindered conformation |

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's reactivity. For this compound, these calculations can predict sites susceptible to nucleophilic or electrophilic attack and explain the nature of its chemical bonds.

Methods like Density Functional Theory (DFT) are often employed to compute properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more likely to undergo chemical reactions. Furthermore, these calculations can determine the partial charges on each atom, revealing the polarity of different bonds and predicting how the dipeptide will interact with solvents and other molecules through electrostatic forces.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.6 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 4.2 Debye | Measures overall molecular polarity |

In Silico Prediction of Molecular Interactions

In silico methods are instrumental in predicting how a molecule like this compound interacts with biological targets, such as proteins or receptors. These computational techniques can screen potential binding partners and provide a detailed view of the interaction at the atomic level, guiding the design of experiments and new molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. In the context of this compound, docking can be used to place the dipeptide into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, ranking different binding poses based on factors like electrostatic and van der Waals interactions. This process can identify key amino acid residues in the protein that are crucial for the interaction.

Following docking, Molecular Dynamics (MD) simulations are often performed to refine the binding pose and assess the stability of the dipeptide-protein complex over time. MD simulations calculate the forces between all atoms in the system and use these forces to simulate their motion, providing a dynamic view of the interaction. This can reveal conformational changes in both the dipeptide and the protein upon binding and provide a more accurate estimation of the binding free energy.

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Protein Residues | Type of Interaction |

|---|---|---|---|

| 1 | -8.2 | Arg145, Gln78 | Hydrogen Bonding, Salt Bridge |

| 2 | -7.5 | Leu23, Val99 | Hydrophobic Interactions |

| 3 | -6.9 | Asn142, Ser80 | Hydrogen Bonding |

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the activity of novel analogs of this compound.

These models are built by correlating structural or physicochemical descriptors of a series of known molecules with their experimentally measured activities. Once a statistically significant model is established, it can be used to predict the activity of new, untested analogs. For this compound, this could involve computationally designing derivatives—for example, by modifying the side chains, substituting one of the amino acids, or altering the peptide backbone—and then using a QSAR model to forecast their potential efficacy. This approach accelerates the discovery of more potent or selective compounds by prioritizing which analogs should be synthesized and tested.

| Analog | Modification | Predicted Relative Activity | Rationale |

|---|---|---|---|

| L-Valyl-L-aspartic acid | Isoleucine → Valine | 0.75 | Reduced hydrophobicity of side chain |

| L-Isoleucyl-L-glutamic acid | Aspartic acid → Glutamic acid | 0.90 | Increased side chain length, similar acidity |

| N-acetyl-L-Isoleucyl-L-aspartic acid | N-terminal acetylation | 1.10 | Removal of positive charge, increased stability |

| L-Isoleucyl-D-aspartic acid | L-Asp → D-Asp | 0.20 | Altered stereochemistry disrupts binding conformation |

Computational Approaches in Peptide Design

Computational methods are revolutionizing the design of novel peptides with specific, predetermined functions. These approaches leverage our understanding of protein structure and interactions to create peptides from the ground up (de novo design) or to modify existing peptides to enhance their properties. Peptides are promising therapeutic agents due to their high specificity and potency.

Computational pipelines can generate vast libraries of peptide sequences and then use scoring functions and simulation techniques to identify candidates with the desired structure and binding affinity for a target. Dipeptides like this compound can serve as fundamental building blocks or structural motifs within these larger designed peptides. For example, the specific conformation and interaction potential of the Ile-Asp fragment could be exploited to form a key part of a binding interface in a computationally designed therapeutic peptide. Machine learning and artificial intelligence are also becoming increasingly integrated into these design processes, further enhancing the ability to predict and create functional peptide molecules.

Derivatives and Analogs of L Isoleucyl L Aspartic Acid in Academic Research

Synthesis and Characterization of Chemically Modified Dipeptides

The synthesis of chemically modified L-Isoleucyl-L-aspartic acid dipeptides involves strategic alterations to the parent molecule to enhance specific properties. The primary sites for modification are the N-terminus, the C-terminus, and the side chains of the constituent amino acids. mdpi.com

A common synthetic approach involves the use of protecting groups to selectively modify one part of the molecule while leaving other functional groups intact. For instance, the α-amino group of isoleucine can be protected to allow for specific modifications at the carboxylic acid groups of aspartic acid. mdpi.com One documented method for the synthesis of aspartic acid derivatives involves the reaction of L-aspartic acid with N-carbethoxyphthalimide in an alkaline aqueous solution at low temperatures. This process protects the α-amino group, enabling further reactions at the carboxylic acid sites. mdpi.com Following modification, the protecting groups are removed to yield the final derivative.

The characterization of these newly synthesized dipeptide derivatives is crucial to confirm their structure and purity. A suite of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental in elucidating the molecular structure. For example, in the characterization of L-asparaginyl-L-aspartic acid, a related dipeptide, specific chemical shifts in the NMR spectra confirm the successful formation of the peptide bond and the integrity of the amino acid residues. mdpi.com The ¹H NMR spectrum would show characteristic signals for the protons in the isoleucine and aspartic acid residues, and any newly introduced functional groups would exhibit unique shifts. Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. mdpi.comrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, confirming its elemental composition. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the amide bond of the dipeptide, carboxylic acids, and any other groups introduced during modification. researchgate.net

Table 1: Spectroscopic Data for a Representative Aspartic Acid Dipeptide Derivative (L-asparaginyl-L-aspartic acid) mdpi.com

| Technique | Observed Signals (δ ppm) | Interpretation |

| ¹H NMR (400 MHz, D₂O) | 4.81 (d, J = 6.0 Hz, 1H), 4.42–4.35 (m, 1H), 3.08–2.88 (m, 4H) | Confirms the presence of protons on the α-carbons and side chains of the amino acid residues. |

| ¹³C NMR (101 MHz, D₂O) | 174.33, 173.54, 172.83, 168.62, 49.75, 49.34, 35.25, 34.91 | Indicates the presence of carbonyl carbons and carbons within the amino acid backbones and side chains. |

| HRMS | Calculated for C₈H₁₃N₃O₆ [M + H]⁺: 248.08771, found 248.08792 | Confirms the molecular formula of the dipeptide. |

Research on Dipeptide-Based Prodrug Strategies

A significant area of research for this compound derivatives is in the development of prodrugs. Prodrugs are inactive or less active molecules that are converted into the active drug within the body through enzymatic or chemical processes. researchgate.net This strategy is often employed to improve the oral bioavailability, targeting, or physicochemical properties of a parent drug.

Enzymatic Stability Studies of Dipeptide Conjugates

The effectiveness of a dipeptide-based prodrug is highly dependent on its stability in the gastrointestinal tract and its susceptibility to cleavage by specific enzymes to release the active drug at the desired site. Research has shown that peptides rich in hydrophobic amino acids tend to be more resistant to degradation by digestive enzymes. acs.org

The cleavage of the peptide bond in this compound conjugates is a critical step in the activation of the prodrug. Studies on the pyrolysis of peptides containing aspartic acid have shown that cleavage often occurs at the C-terminal side of the aspartic acid residue. nih.gov This cleavage is believed to proceed through the formation of a five-membered cyclic anhydride (B1165640) intermediate, followed by hydrolysis. nih.gov Understanding the mechanisms and rates of enzymatic cleavage is essential for designing prodrugs that release the active compound at an appropriate rate.

Permeability and Transport Studies of Dipeptide-Linked Molecules

A major challenge in drug development is ensuring that the drug can be effectively absorbed across biological membranes, such as the intestinal epithelium. Dipeptide-based prodrugs are designed to take advantage of specific transport proteins to enhance their permeability.

The proton-coupled peptide transporter 1 (PepT1) is highly expressed in the small intestine and is responsible for the absorption of dietary di- and tripeptides. acs.orgnih.gov Research has demonstrated that conjugating a drug molecule to a dipeptide can facilitate its transport via PepT1. nih.gov Studies have specifically highlighted that the inclusion of valine or isoleucine in a prodrug can lead to increased cellular permeability through enhanced interaction with PepT1. acs.org For instance, the 5'-L-isoleucyl monoester prodrug of floxuridine (B1672851) exhibited an 8-fold enhancement in PEPT1-mediated uptake in HeLa/PEPT1 cells, which correlated with greater permeability across Caco-2 cell monolayers, a model of the intestinal barrier. acs.org This suggests that this compound could serve as an effective promoiety for improving the oral absorption of poorly permeable drugs.

Table 2: Research Findings on Dipeptide Prodrug Strategies

| Research Area | Key Findings | Implication for this compound |

| Enzymatic Stability | Hydrophobic peptides show greater resistance to digestive enzymes. acs.org Cleavage often occurs at the C-terminus of aspartic acid. nih.gov | This compound conjugates may exhibit favorable stability profiles. The predictable cleavage can be exploited for controlled drug release. |

| Permeability and Transport | Isoleucine-containing prodrugs show enhanced uptake via the PepT1 transporter. acs.org Dipeptide conjugation can significantly increase the permeability of drugs across intestinal cell models. acs.org | This compound is a promising candidate as a promoiety to improve the oral bioavailability of drugs. |

Exploration of Novel Functional Analogs for Biochemical Probes

The development of functional analogs of this compound as biochemical probes represents an emerging area of research. These probes are valuable tools for studying biological processes, identifying enzyme activity, and for diagnostic applications.

One approach to creating such probes is through fluorescent labeling. By attaching a fluorescent molecule to the dipeptide, its interaction with biological targets can be visualized and quantified. nih.gov For instance, L-aspartic acid β-(7-amido-4-methylcoumarin) is a commercially available fluorescently labeled amino acid that can be incorporated into peptides. sigmaaldrich.com A similar strategy could be applied to this compound, where a fluorophore is attached to either the N-terminus, C-terminus, or the side chain of aspartic acid. The development of small, stable, and bright fluorescent amino acid analogs is an active area of research to enable more precise in vitro and in vivo measurements. nih.gov

Another avenue of exploration is the development of electrochemical sensors for the detection of L-aspartic acid and its derivatives. nih.gov These sensors can provide a sensitive and real-time measurement of the concentration of the dipeptide or its metabolites. For example, an enzyme-free sensor using silver-doped zinc oxide nanosheets has been developed for the detection of L-aspartic acid. nih.gov Such technology could be adapted to create specific probes for this compound, which could be used in various biochemical assays.

The design of these functional analogs requires a deep understanding of the structure-activity relationship of the dipeptide and its interactions with biological systems. By systematically modifying the structure of this compound, researchers can create a diverse toolbox of biochemical probes with tailored properties for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.